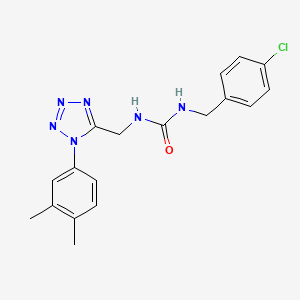
1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as ureas, which are widely used in medicinal chemistry and drug development.
Scientific Research Applications
Mechanistic Studies in Chemistry
Urea derivatives, including compounds similar to 1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, have been explored in mechanistic chemistry. Studies have shown that urea and its derivatives can undergo various reactions to form compounds with potential applications in medicinal chemistry and material science. For example, reactions of urea with acyloins and diacetyl have been studied to understand their potential in forming 4-imidazolin-2-ones and other compounds through mechanisms involving oxetan ring formation (Butler & Hussain, 1981).
Anticancer Research
Derivatives of urea, similar to the chemical , have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The research into diaryl ureas has led to the discovery of new anticancer agents. These compounds have shown significant effects in inhibiting the proliferation of cancer cells, suggesting their potential as therapeutic agents (Jian et al., 2020).
Structural Studies
The crystal structures of related urea compounds have been determined, providing insights into their molecular configurations and potential interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in various fields, including insecticide development and material science (Seonghwa et al., 2015).
Insecticide Development
Urea derivatives have been investigated for their insecticidal properties, particularly in inhibiting chitin synthesis in insects. This line of research has led to the development of insecticides that act by interfering with the cuticle deposition in insects, showcasing the potential of urea compounds in agricultural applications (D. Deul et al., 1978).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-12-3-8-16(9-13(12)2)25-17(22-23-24-25)11-21-18(26)20-10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFORHKFEUXWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

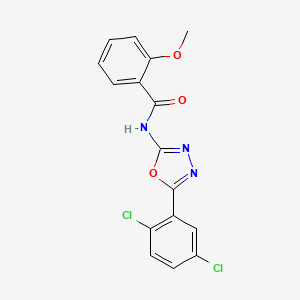
![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)
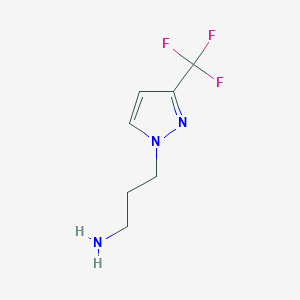

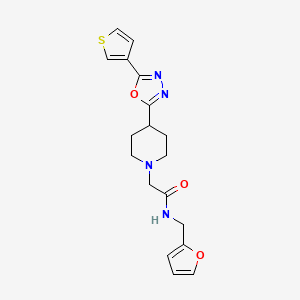
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)
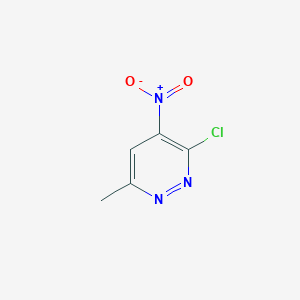

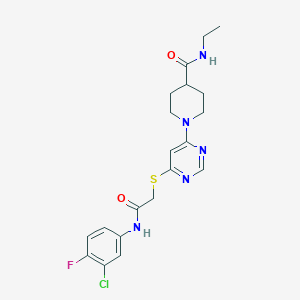
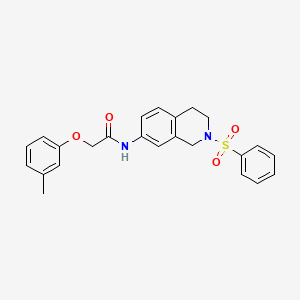



![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)